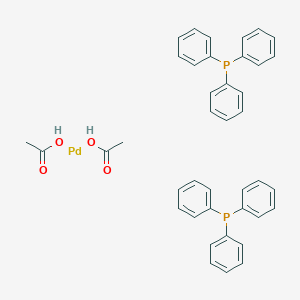

Bis(triphenylphosphine)palladium(II) diacetate

Overview

Description

Synthesis Analysis

The synthesis of bis(triphenylphosphine)palladium(II) complexes involves reactions with triphenylphosphine and various bases or ligands. The resulting products have been characterized by IR and NMR spectroscopy, showcasing their complex nature and the transformation of chelating ligands into carbon-bonded states (Baba, Ogura, & Kawaguchi, 1974).

Molecular Structure Analysis

Investigations into the molecular structure of palladium complexes, including those with triphenylphosphine, have provided insights into their coordination and geometry. The structure of bis-(O-methyl phenylthiocarbamato)(triphenylphosphine)palladium(II) reveals an approximately planar configuration, highlighting the complex's structural intricacies (Furlani, Tarantelli, Gastaldi, & Porta, 1971).

Chemical Reactions and Properties

Bis(triphenylphosphine)palladium(II) complexes exhibit high reactivity and selectivity in various organic reactions. For instance, they catalyze the hydroselenation and isomerization of terminal alkynes, demonstrating their versatility in organic synthesis (Ozaki, Kotani, Kusano, Nomoto, & Ogawa, 2011). Moreover, their application in Suzuki–Miyaura coupling reactions underlines their efficiency and stability as catalysts (Chaignon, Fairlamb, Kapdi, Taylor, & Whitwood, 2004).

Physical Properties Analysis

The physical properties of bis(triphenylphosphine)palladium(II) complexes, such as crystallinity and stability, are essential for their application in catalysis. The determination of crystal and molecular structures through X-ray diffraction techniques provides valuable information on their stability and reactivity patterns (Zenitani, Tokunan, Kai, Yasuoka, & Kasai, 1978).

Chemical Properties Analysis

The chemical properties of bis(triphenylphosphine)palladium(II) complexes, including reactivity towards various ligands and substrates, are critical for their catalytic applications. Studies on their reactivity with nitrogen bases and the formation of trans-amminedichloropalladium complexes shed light on their versatile catalytic capabilities (Lin, Peng, Barclay, & Cordes, 2001).

Scientific Research Applications

Bis(triphenylphosphine)palladium(II) diacetate is a catalyst with a variety of different applications . It is generally used in the field of organic chemistry for carbon-carbon bond formation via various coupling reactions . Here are some of the key applications:

- Suzuki-Miyaura Coupling : This is a type of cross-coupling reaction, used for the synthesis of biaryls, an important class of compounds in organic chemistry .

- Heck Reaction : This is a palladium-catalyzed carbon-carbon bond-forming reaction . The Heck reaction allows for the coupling of an alkene to an aryl or vinyl halide to afford a substituted alkene .

- Sonogashira Coupling : This reaction is used for the synthesis of alkynes .

- Negishi Coupling : This is another type of cross-coupling reaction that involves the reaction of an organozinc compound with an organic halide .

- Stille Coupling : This reaction is used for the synthesis of conjugated polymers .

- Hiyama Coupling : This reaction involves the coupling of an organosilane with an organic halide .

-

Buchwald-Hartwig Cross Coupling Reaction : This reaction is used for the formation of carbon-nitrogen bonds . It’s a powerful tool for the synthesis of amines, an important class of compounds in pharmaceuticals and materials science .

-

Carbonylations : Carbonylation reactions involve the introduction of a carbonyl group into a molecule . These reactions are important for the synthesis of carboxylic acids, esters, and amides .

-

Reductions : Bis(triphenylphosphine)palladium(II) diacetate can also be used as a catalyst for reduction reactions . These reactions are fundamental in organic chemistry and are used for the synthesis of a wide range of compounds .

-

Synthesis of Conjugated Polymers : The Stille coupling reaction, catalyzed by Bis(triphenylphosphine)palladium(II) diacetate, is used for the synthesis of conjugated polymers . These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .

-

Synthesis of Unsymmetrical Diarylalkynes : This is achieved through a one-pot procedure . The process involves the use of bis(triphenylphosphine)palladium chloride as the catalyst .

-

Large Scale Industrial Processes : Due to its effectiveness and versatility, Bis(triphenylphosphine)palladium(II) diacetate is also used in large scale industrial processes . For example, it has been used in the coupling of triflates and boronic acids on an 80 kilogram scale .

-

C-C Bond Formation : Bis(triphenylphosphine)palladium(II) diacetate can be used as a catalyst for C-C bond formation via various coupling reactions such as Sonogashira coupling, Negishi coupling, Heck coupling, and Suzuki coupling .

-

One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes : Using bis(triphenylphosphine)palladium chloride as the catalyst, triflates and boronic acids have been coupled on an 80 kilogram scale in good yield .

-

Preparation of Tetrakis(triphenylphosphine)palladium : Upon reduction with hydrazine in the presence of excess triphenylphosphine, the complex is a precursor to tetrakis(triphenylphosphine)palladium .

-

Sonogashira–Hagihara Reaction : It is used for palladium-catalyzed coupling reactions, e.g. the Sonogashira–Hagihara reaction .

-

Large Scale Industrial Processes : Due to its effectiveness and versatility, Bis(triphenylphosphine)palladium(II) diacetate is also used in large scale industrial processes .

properties

IUPAC Name |

acetic acid;palladium;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1-15H;2*1H3,(H,3,4); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYBQFWSQQZDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38O4P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diacetatobis(triphenylphosphine)palladium(II) | |

CAS RN |

14588-08-0 | |

| Record name | Bis(triphenylphosphinepalladium) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)

![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)